molecular formula C21H35N5O3 B2574222 N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 1049478-96-7

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2574222
CAS No.: 1049478-96-7
M. Wt: 405.543
InChI Key: OVPQDMYMOBHASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C21H35N5O3 and its molecular weight is 405.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis and Functionalization

  • Enantioselective methods for functionalizing the α-methylene C–H bonds of saturated aza-heterocycles, including azepanes, are crucial in drug discovery. A palladium-catalyzed enantioselective α-C–H coupling method offers high enantioselectivities and regioselectivity for a broad range of amines, showcasing its potential in asymmetric synthesis and bioactive compound development (Jain et al., 2016).

Corrosion Inhibition

  • Cadmium(II) Schiff base complexes, incorporating ligands like 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine, demonstrate corrosion inhibition properties on mild steel, indicating the chemical's role in materials science and corrosion engineering (Das et al., 2017).

Heterocyclic Compound Synthesis

  • Stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines synthesis via α-phenylvinylsulfonium salts reaction showcases the application in synthesizing diverse N-heterocycles, highlighting its importance in pharmaceutical chemistry and material science (Matlock et al., 2015).

Biotransformation and Bioactivation

  • Alicyclic amines like morpholine, azepane, and pyrrolidine are key structures in drug molecules, undergoing various biotransformations. Understanding these pathways helps design drug candidates with fewer metabolic liabilities, illustrating the chemical's role in drug design and pharmacology (Bolleddula et al., 2014).

Organocatalytic Approaches in Medicinal Chemistry

  • Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity demonstrates the utility in creating biologically active spirooxindole derivatives, important for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Serotonin-3 Receptor Antagonists

  • Development of serotonin-3 receptor antagonists incorporating morpholine and other heteroalicyclic rings highlights the role of such compounds in expanding the spectrum of activity against various organisms, relevant to therapeutic agent development (Harada et al., 1995).

Properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5O3/c1-24-9-6-7-18(24)19(26-10-4-2-3-5-11-26)17-23-21(28)20(27)22-8-12-25-13-15-29-16-14-25/h6-7,9,19H,2-5,8,10-17H2,1H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPQDMYMOBHASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCCN2CCOCC2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.